molecular formula C14H22ClN3O B7529397 1-(4-Chlorophenyl)-3-[2-(diethylamino)propyl]urea

1-(4-Chlorophenyl)-3-[2-(diethylamino)propyl]urea

Cat. No.: B7529397
M. Wt: 283.80 g/mol
InChI Key: NCKGQIPXZBAPJQ-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-[2-(diethylamino)propyl]urea is a chemical compound with a complex structure that includes a chlorophenyl group and a diethylamino propyl group attached to a urea backbone

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[2-(diethylamino)propyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22ClN3O/c1-4-18(5-2)11(3)10-16-14(19)17-13-8-6-12(15)7-9-13/h6-9,11H,4-5,10H2,1-3H3,(H2,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCKGQIPXZBAPJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(C)CNC(=O)NC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-[2-(diethylamino)propyl]urea typically involves the reaction of 4-chloroaniline with diethylamine and isocyanate. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the process is usually carried out under controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures that the compound is produced efficiently and meets the required quality standards.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-[2-(diethylamino)propyl]urea undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions to prevent side reactions.

    Substitution: Hydroxide ions, alkoxide ions; reactions are often conducted in polar solvents like ethanol or methanol.

Major Products Formed

Scientific Research Applications

1-(4-Chlorophenyl)-3-[2-(diethylamino)propyl]urea has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-[2-(diethylamino)propyl]urea involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-3-[2-(dimethylamino)propyl]urea: Similar structure but with dimethylamino group instead of diethylamino group.

    1-(4-Bromophenyl)-3-[2-(diethylamino)propyl]urea: Similar structure but with bromine atom instead of chlorine atom.

    1-(4-Chlorophenyl)-3-[2-(diethylamino)ethyl]urea: Similar structure but with ethyl group instead of propyl group.

Uniqueness

1-(4-Chlorophenyl)-3-[2-(diethylamino)propyl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

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